HIV-1 Antiviral Potency: IC50 of 50 nM in MAGI-R5 Cells
The compound inhibits HIV-1 replication with an IC50 of 50 nM in a cell-based MAGI-R5 assay, placing it in the range of moderately potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This value was reported alongside UGT and CYP data in the same publication, allowing direct intra-study comparison [1].
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Common NNRTIs (e.g., nevirapine) typically exhibit IC50 values of 10–200 nM in comparable cell-based assays; the compound's potency is within the lower end of this range. |
| Quantified Difference | Not precisely calculable without a direct head-to-head study, but qualitatively comparable to clinically relevant NNRTIs. |
| Conditions | Human MAGI-R5 cells infected with HIV-1, as reported in ChEMBL assay CHEMBL3399069. |
Why This Matters
A 50 nM IC50 against live HIV-1 confirms that the compound's antiviral activity is not compromised by its metabolic stability profile; it offers a starting point for hit-to-lead optimization when a low DDI risk is required.
- [1] ChEMBL Activity Record 15161566 (assay CHEMBL3399069), sourced from document CHEMBL3397011 (Bioorg. Med. Chem. Lett., 2015). View Source
